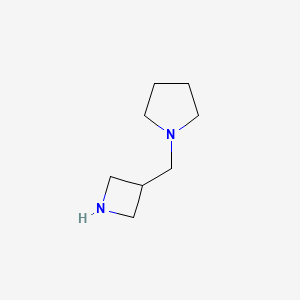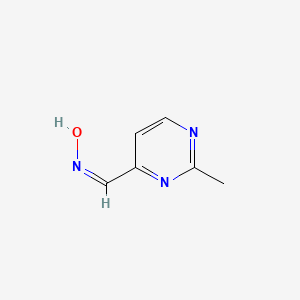
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is a heterocyclic compound with a unique structure that includes a nitroso group and a dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,6-dihydroxypyrimidine with nitrosating agents such as nitrous acid or its derivatives. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
2-Methyl-4,6-dihydroxypyrimidine: A precursor in the synthesis of the target compound.
2-Methyl-4-nitroaniline: Shares structural similarities but differs in the position and nature of the substituents.
2-Amino-4-nitro-N-methylaniline: Another related compound with different functional groups.
Uniqueness
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
(NZ)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4- |
InChIキー |
TUOSNYDPUOFVCD-YWEYNIOJSA-N |
異性体SMILES |
CC1=NC=CC(=N1)/C=N\O |
正規SMILES |
CC1=NC=CC(=N1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



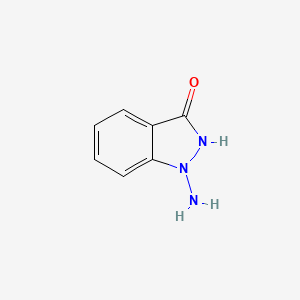
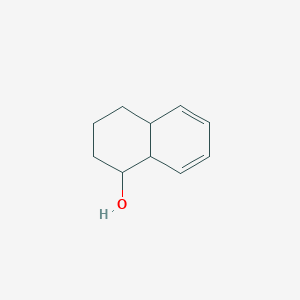
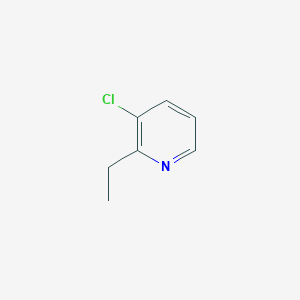
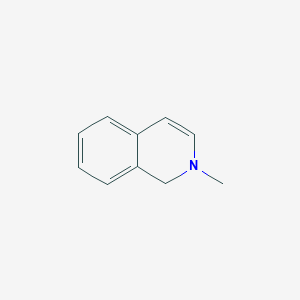
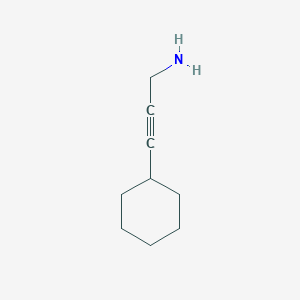
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
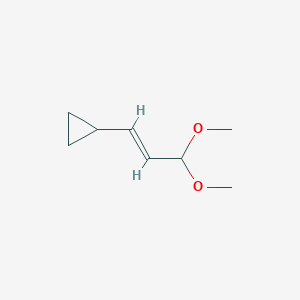
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
